Dihydro-beta-erythroidine hydrobromide
Overview
Description
Dihydro-beta-erythroidine hydrobromide (DHβE) is a competitive nicotinic acetylcholine receptor antagonist . It antagonizes the behavioral effects of nicotine and blocks the excitation of striatal GABAergic neurons .
Synthesis Analysis
The synthesis of DHβE has been reported in the literature. It was synthesized for the first time in 13 steps from commercially available material .Molecular Structure Analysis
The molecular structure of DHβE has been studied using various techniques . More detailed information may be found in the referenced papers.Physical And Chemical Properties Analysis
The molecular formula of DHβE is C16H22BrNO3 and its molecular weight is 356.25 g/mol . More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications
Pharmacological Characterization and Synthesis
Dihydro-beta-erythroidine (DHβE) hydrobromide, as a member of the Erythrina family of alkaloids, acts as a potent competitive antagonist of the α4β2-subtype of nicotinic acetylcholine receptors (nAChRs). Notably, modifications of its structural analogues can influence its activity on nAChRs, as demonstrated in a study that synthesized and evaluated DHβE analogues. The research established the crucial role of the DHβE's structure in maintaining its affinity for the α4β2-subtype of nAChRs (Jepsen et al., 2014).
Neuromuscular Applications
Historically, erythroidine derivatives, including DHβE, were considered as alternatives to curare for muscle relaxation in medical procedures. This was particularly notable in the period between 1938 and 1951. The crystalline form of dihydro-β-erythroidine, recognized for being equipotent with curarine and having an acceptable duration of effect, was utilized in clinical anesthesia by 1946 (McKenzie, 2018).
Neurological Interactions
In the dorsal raphé nucleus, DHβE has been identified to counteract the anxiolytic effects of nicotine. This suggests that DHβE's antagonistic action on nicotinic receptors can influence anxiety-related behavior and possibly offer a pathway for therapeutic interventions in anxiety disorders (Cheeta et al., 2001).
Cardiovascular Implications
Research into the cardiovascular effects of DHβE indicates its role in mediating sympathetic and parasympathetic responses. Specifically, DHβE, as a selective α4β2 nicotinic receptor antagonist, influences parasympathetic cardiovascular responses, highlighting its potential significance in cardiovascular therapies or research (Li et al., 2010).
Molecular Insights and Binding Dynamics
The molecular determinants of the sensitivity of α4β2 nAChRs to inhibition by DHβE and other Erythrina alkaloids have been explored. This research uncovered specific structural elements and receptor interactions crucial for the potency and receptor selectivity of these inhibitors, providing a deeper understanding of their pharmacological profiles (Iturriaga-Vásquez et al., 2010).
Potential for Development of Synthetic Analogues
Efforts have been made to develop synthetic routes for erythrina alkaloids, including DHβE, due to their unique structural and pharmacological properties. These synthetic approaches aim to provide a foundation for further pharmacological studies and potential therapeutic applications (Kristensen et al., 2020).
properties
IUPAC Name |
(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGWAJEIMHJJB-LINSIKMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952179 | |
Record name | Dihydro-beta-erythroidine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-beta-erythroidine hydrobromide | |
CAS RN |
29734-68-7 | |
Record name | 1H,12H-Pyrano[4′,3′:3,4]pyrido[2,1-i]indol-12-one, 2,3,5,6,8,9,10,13-octahydro-2-methoxy-, hydrobromide (1:1), (2S,13bS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29734-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-beta-erythroidine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029734687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydro-beta-erythroidine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDRO-.BETA.-ERYTHROIDINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U03GC05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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